molecular formula C18H20N4OS B2882167 2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide CAS No. 1164554-58-8

2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide

Cat. No.: B2882167
CAS No.: 1164554-58-8
M. Wt: 340.45
InChI Key: XJVDIZQVCKOAJP-XNZLLJBKSA-N
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Description

2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and thio groups, and an acetohydrazide moiety linked to a phenylallylidene group. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common synthetic route involves the reaction of 4,6-dimethyl-2-thiopyrimidine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with (E)-2-methyl-3-phenylallylidene to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Chemical Reactions Analysis

2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide include:

The uniqueness of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13(9-16-7-5-4-6-8-16)11-19-22-17(23)12-24-18-20-14(2)10-15(3)21-18/h4-11H,12H2,1-3H3,(H,22,23)/b13-9+,19-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDIZQVCKOAJP-XNZLLJBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C/C(=C/C2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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